molecular formula C13H13FN4O3 B6141379 ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate

ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate

Cat. No.: B6141379
M. Wt: 292.27 g/mol
InChI Key: GLCAZNHXLSAEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1-methylpyrazole-4-carboxylate with 4-fluorobenzoyl chloride. The reaction proceeds through the formation of an intermediate, which undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate is unique due to the presence of the 4-fluorobenzoyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

ethyl 5-amino-3-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-2-21-13(20)9-10(15)17-18-11(9)16-12(19)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCAZNHXLSAEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1NC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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